molecular formula C16H22O11 B151573 D-Glucopyranose, pentaacetate CAS No. 83-87-4

D-Glucopyranose, pentaacetate

Cat. No. B151573
CAS RN: 83-87-4
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-IWQYDBTJSA-N
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Description

D-Glucopyranose pentaacetate is a derivative of glucose where all hydroxyl groups have been acetylated. This modification increases its volatility and stability, making it suitable for various chemical reactions and analyses. The compound is of interest in the synthesis of complex molecules and in the study of carbohydrate chemistry.

Synthesis Analysis

The synthesis of D-Glucopyranose derivatives has been explored in several studies. For instance, a method for synthesizing 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose involves reacting glucose with acetic anhydride in the presence of iodine as a catalyst, yielding a high product yield of 98% . Another approach describes the preparation of 1,2,3,4,6-penta-O-galloyl-[U-14C]-D-glucopyranose, which involves a series of reactions starting with [U-14C] glucopyranose and tri-O-benzylgallic acid, followed by catalytic hydrogenation to remove the benzyl group .

Molecular Structure Analysis

The molecular structure of D-Glucopyranose pentaacetate and its derivatives is confirmed using various spectroscopic techniques. For example, the structure of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose was confirmed by FT-IR, 1H NMR, and elemental analysis . These techniques are crucial for verifying the successful acetylation of all hydroxyl groups on the glucopyranose molecule.

Chemical Reactions Analysis

D-Glucopyranose pentaacetate undergoes various chemical reactions. Photo-bromination of penta-O-acetyl-β-D-glucopyranose with N-bromosuccinimide leads to the specific replacement of the hydrogen at the 5-position, yielding a 5-bromo derivative . Additionally, the compound can be used as a starting material for the synthesis of glycopeptides, as demonstrated in the synthesis of 2-Acetamido-2-deoxy-β-d-glucopyranose O-glycopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Glucopyranose pentaacetate derivatives are characterized in several studies. For instance, the synthesis of poly-α-(1→6)-anhydro-D-glucopyranose reveals its high polymeric character and stereoregularity, which are important for understanding its physical properties . The regioselective hydrolysis of peracetylated alpha-D-glycopyranose by immobilized lipases in aqueous medium demonstrates the compound's reactivity and potential as an intermediate for oligosaccharide synthesis .

Scientific Research Applications

1. Stereoselective Syntheses

D-Glucopyranose pentaacetate has been utilized in stereoselective syntheses. For example, its conversion into 3-(tetra-O-acetyl-alpha-D-glucopyranosyl)-1-propene and 5-(tetra-O-acetyl-alpha-D-glucopyranosyl)-(E)-1,3-pentadiene demonstrates its role in producing specific molecular configurations (Horton & Miyake, 1988).

2. Diastereoselective Synthesis

Research shows that D-Glucopyranose pentaacetate is effective in the diastereoselective synthesis of various derivatives, particularly in high yield and selectivity. This application is crucial for creating specific and controlled molecular arrangements (Mereyala & Gurrala, 1998).

3. Synthesis of Acyl Derivatives

D-Glucopyranose pentaacetate has been used in the synthesis of various acyl derivatives of carbohydrates, showcasing its versatility in the creation of different molecular structures (Kochetkov et al., 1972).

4. Preparation of Functionalised Cyclohexanes

Beta-D-glucopyranose pentaacetate has been used in the preparation of functionalised cyclohexanes, offering a new route to 5-ene and other derivatives. This demonstrates its utility in creating complex cyclic structures (Blattner, 1982).

5. Enzymatic Hydrolysis

D-Glucopyranose pentaacetate has been selectively deacetylated using lipases in aqueous media. This enzymatic approach is useful for synthesizing intermediates in oligosaccharide synthesis (Bastida et al., 1999).

Safety And Hazards

When handling D-Glucopyranose, pentaacetate, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-IWQYDBTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232114
Record name D-Glucopyranose, pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucopyranose, pentaacetate

CAS RN

83-87-4
Record name Glucose pentaacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, pentaacetate
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Record name D-Glucopyranose, pentaacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucopyranose, 1,2,3,4,6-pentaacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
RU Lemieux, C Brice - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… Plot 1-0-D-glucopyranose pentaacetate … Plot 1-(3-D-glucopyranose pentaacetate (9) 2-(3-D-mannopyranose pentaacetate 3-0-D-mannopyranose pentaacetate 4-aD-glucopyranose …
Number of citations: 89 cdnsciencepub.com
EP Painter - Journal of the American Chemical Society, 1959 - ACS Publications
The acid-catalyzed anomerization of glucopyranose pentaacetate (SOAc) in acetic acid is a unimolecular substitution of a conjugate acid ion pair. When perchloric acid is the catalyst …
Number of citations: 1 pubs.acs.org
ML Wolfrom, A Thompson… - Journal of the American …, 1951 - ACS Publications
… ethanol; mp 128-130 unchanged on admixture with an authentic specimen of /3-dglucopyranose pentaacetate(mp 130-131), [a]23D +4.5 (c 4.6, chloroform). This fraction was …
Number of citations: 49 pubs.acs.org
M Suzuki, RL Whistler - Carbohydrate Research, 1972 - Elsevier
… The gross features of the nmr (60 MHz) spectra of both CC-D and 8-D forms of Sthio-D-glucopyranose pentaacetate are not appreciately different from those of the CL- and j_?-D-…
Number of citations: 9 www.sciencedirect.com
Y NISHIKAWA, K YOSHIMOTO, G KURONO… - Chemical and …, 1975 - jstage.jst.go.jp
… The compounds I—XI showed the positive, low specific rotations (Table I), whose values were in good agreement with that of fi—D—glucopyranose pentaacetate flee]? +4 (CHC13)13’; …
Number of citations: 16 www.jstage.jst.go.jp
JW Llewellyn, JM Williams - Carbohydrate Research, 1973 - Elsevier
… aldehydrol (shoulder, RG l_ 15), ar-D-glucopyranose pentaacetate, and two other minor components (I?, 0.64 and 0.20). Chromatography of the mixture (191 mg) on silica gel (200-300 …
Number of citations: 9 www.sciencedirect.com
RE Wing, JN BeMiller - Carbohydrate Research, 1969 - Elsevier
… An improved preparation of alkyi aD-glucopyranosides involves (a) reaction of /3-D-glucopyranose pentaacetate or a similar ester with an alcohol in the presence of an acid catalyst …
Number of citations: 31 www.sciencedirect.com
RJ Plunkett, WL Evans - Journal of the American Chemical …, 1938 - ACS Publications
… From these two figuresit is seen that in some respects d-glucopyranose pentaacetate and aldehydo-d-glucose pentaacetate differ quite markedly in their behavior in alkaline solutions of …
Number of citations: 7 pubs.acs.org
AM Gómez, E Moreno, S Valverde… - European Journal of …, 2004 - Wiley Online Library
… 41, followed by acetylation, finally led to 5a-carba-α-D-glucopyranose pentaacetate (42).46 … -α-D-glucopyranose pentaacetate (42, 30 mg, 56%). [α] D 21 = +32.1 (c = 0.4, CHCl 3 ). {Ref.…
PF Schatz - Journal of Chemical Education, 2001 - ACS Publications
An Improved Preparation of α[alpha]-d-(+)-Glucopyranose Pentaacetate Page 1 In the Laboratory 1378 Journal of Chemical Education • Vol. 78 No. 10 October 2001 • JChemEd.chem.wisc.edu …
Number of citations: 4 pubs.acs.org

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